molecular formula C15H15N7O2S B2594628 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1351647-01-2

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2594628
CAS No.: 1351647-01-2
M. Wt: 357.39
InChI Key: DANWTRGQGZYZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyridazine rings, followed by their functionalization to introduce the carboxamido group. The final step involves the coupling of these intermediates with the thiazole ring under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioamide derivatives .

Scientific Research Applications

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide stands out due to its combination of pyrazole, pyridazine, and thiazole rings, which confer unique chemical and biological properties.

Properties

IUPAC Name

N,N,4-trimethyl-2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2S/c1-9-12(14(24)21(2)3)25-15(17-9)18-13(23)10-5-6-11(20-19-10)22-8-4-7-16-22/h4-8H,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANWTRGQGZYZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.